molecular formula C7H14N2O B15310938 2-Oxa-5,8-diazaspiro[3.6]decane

2-Oxa-5,8-diazaspiro[3.6]decane

Katalognummer: B15310938
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: TZFKZSKBUAMOIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-5,8-diazaspiro[36]decane is a heterocyclic compound characterized by a spiro structure, which includes oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5,8-diazaspiro[3.6]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is convenient and uses commercially available reagents, making it accessible for laboratory synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions suggests that industrial production could be feasible with appropriate optimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-5,8-diazaspiro[3.6]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spiro structure.

Wissenschaftliche Forschungsanwendungen

2-Oxa-5,8-diazaspiro[3.6]decane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Oxa-5,8-diazaspiro[3.6]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxa-5,8-diazaspiro[3.6]decane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

2-oxa-5,8-diazaspiro[3.6]decane

InChI

InChI=1S/C7H14N2O/c1-2-8-3-4-9-7(1)5-10-6-7/h8-9H,1-6H2

InChI-Schlüssel

TZFKZSKBUAMOIV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCNC12COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.